2-(3-Fluorophenyl)quinazoline
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Overview
Description
2-(3-Fluorophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the quinazoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazolines with various functional groups
Scientific Research Applications
2-(3-Fluorophenyl)quinazoline has a wide range of applications in scientific research, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline compound that irreversibly inhibits EGFR and other tyrosine kinases.
Uniqueness: 2-(3-Fluorophenyl)quinazoline is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H9FN2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H |
InChI Key |
BOLYKSUNPRRZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.